2-Bromo-5-iodo-4-methylpyridin-3-amine
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Overview
Description
2-Bromo-5-iodo-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol It is a derivative of pyridine, characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring
Preparation Methods
The synthesis of 2-Bromo-5-iodo-4-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired compound .
Chemical Reactions Analysis
2-Bromo-5-iodo-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-iodo-4-methylpyridin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-5-iodo-4-methylpyridin-3-amine can be compared with other similar compounds, such as:
3-Bromo-5-iodo-4-methylpyridin-2-amine: This compound has a similar structure but with the amino group at the 2-position instead of the 3-position.
2-Bromo-5-iodopyridine: This compound lacks the methyl group and amino group, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H6BrIN2 |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(8)2-10-6(7)5(3)9/h2H,9H2,1H3 |
InChI Key |
VACZMLFNJVLCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1I)Br)N |
Origin of Product |
United States |
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